molecular formula C10H15NO B089667 4-(Butylamino)phenol CAS No. 103-62-8

4-(Butylamino)phenol

Cat. No. B089667
CAS RN: 103-62-8
M. Wt: 165.23 g/mol
InChI Key: VAMBUGIXOVLJEA-UHFFFAOYSA-N
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Description

4-(Butylamino)phenol is a chemical compound with the molecular formula C10H15NO . It is also known as 4-(2-BUTYLAMINO-1-HYDROXY-ETHYL)-PHENOL .


Molecular Structure Analysis

The molecular structure of 4-(Butylamino)phenol contains a total of 27 bonds. There are 12 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), and 1 aromatic hydroxyl .


Chemical Reactions Analysis

Phenols, including 4-(Butylamino)phenol, are very reactive towards electrophilic aromatic substitution. They can undergo oxidation to yield a quinone .


Physical And Chemical Properties Analysis

The molecular formula of 4-(Butylamino)phenol is C10H15NO, and it has an average mass of 165.232 Da . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Hemolytic and Physiological Activities of Herbicides : This study explored the biological activity of phenoxy and organophosphorous compounds, including 1-butylamino-1-cyclohexanephosphonate, in binary mixtures. These compounds, used as herbicides, were tested for their inhibition of cucumber growth and their hemolytic efficiency, indicating their toxicity levels. The study found that binary mixtures displayed additive type toxicity in plants and additive or antagonistic types in hemolytic activities (Kleszczyńska et al., 2003).

  • Identification of β2 Receptor Agonist in Swine : This research detected 4-[2-(t-Butylamino)-1-hydroxyethyl]phenol, a β2 receptor agonist, as an adulterant in swine feed additives. The study involved synthesizing reference standards for this compound and its metabolite, investigating their properties, and developing a method for their detection. This is significant in the context of regulating the illegal use of β2-agonists in food-production animals (Chen et al., 2017).

  • Berthelot Reaction for Determining Ammonium : This paper discusses the improvement of the Berthelot reaction, which is widely used for determining NH4-N in environmental samples. The study evaluated alternatives to phenol and salicylate as chromogenic substrates, with 2-phenylphenol (PPS) showing promise. The methods developed using PPS demonstrated high accuracy and minimal interference from amino acids and other organic N compounds (Rhine et al., 1998).

  • Molecular Structure and Reactivity Descriptors of 4BAHEHMP : A study on the compound 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxymethyl)phenol (4BAHEHMP) involved analysis using FT-IR and FT-Raman spectral analysis and DFT calculations. The study provided insights into the structural parameters, vibrational frequencies, reactivity sites, and chemical and thermal stability of the compound (Gangadharan, 2022).

  • Endocrine Disruption and Metabolic Changes in Fish : Research on 4-tert-butyl phenol (4-TBP) evaluated its effects on Cyprinus carpio, a species used in sewage-fed fisheries. The study found significant changes in enzyme activities, vitellogenin production, and histological changes in testicular and liver tissues, indicating endocrine disruption and metabolic changes at sub-lethal doses (Barse et al., 2006).

Safety And Hazards

While specific safety data for 4-(Butylamino)phenol was not found, phenols are generally considered hazardous. They can cause severe skin burns and eye damage, and are suspected of causing genetic defects. They may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4-(butylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-3-8-11-9-4-6-10(12)7-5-9/h4-7,11-12H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMBUGIXOVLJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073890
Record name 4-(Butylamino)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Butylamino)phenol

CAS RN

103-62-8
Record name N-Butyl-p-aminophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-62-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-(butylamino)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-(Butylamino)phenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404034
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Record name 4-(Butylamino)phenol
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Record name 4-butylaminophenol
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Record name 4-(BUTYLAMINO)PHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
N Takahashi, K Tamagawa, Y Kubo, T Fukui… - Bioorganic & medicinal …, 2003 - Elsevier
The initial finding that the p-methylaminophenol (6) exhibited antioxidant activity led us to investigate whether the length of alkyl chains linked to the aminophenol residue might affect …
Number of citations: 24 www.sciencedirect.com
N Takahashi, T Honda, T Ohba - Bioorganic & medicinal chemistry, 2006 - Elsevier
A series of p-alkylaminophenols including 3, p-butylaminophenol; 4, p-hexylaminophenol; 5, p-octylaminophenol; and 6, N-(p-methoxybenzyl)aminophenol were synthesized based on …
Number of citations: 26 www.sciencedirect.com
J Dykyj, J Svoboda, RC Wilhoit, M Frenkel… - Vapor Pressure and …, 2000 - Springer
This document is part of Subvolume B ‘Vapor Pressure and Antoine Constants for Oxygen Containing Organic Compounds’ of Volume 20 ‘Vapor Pressure of Chemicals’ of Landolt-…
Number of citations: 0 link.springer.com
NMA Fajrin - 2017 - repository.unj.ac.id
Gasoline merupakan produk petroleum yang umum dan banyak digunakan di seluruh dunia untuk bahan bakar kendaraan bermotor. Secara kimiawi terdiri dari senyawa hidrokarbon …
Number of citations: 3 repository.unj.ac.id

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